(5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazole core with a 3-chlorophenyl substituent at position 2 and a 3-fluorobenzylidene group at position 4. Its Z-configuration is critical for maintaining planarity and conjugation within the molecule, which may influence electronic properties and biological interactions . The compound is identified by CAS No. 618853-81-9 and synonyms such as ZINC2702374 and STK514502 .
Properties
Molecular Formula |
C17H9ClFN3OS |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9ClFN3OS/c18-12-5-2-4-11(9-12)15-20-17-22(21-15)16(23)14(24-17)8-10-3-1-6-13(19)7-10/h1-9H/b14-8- |
InChI Key |
HCOHYASMBFLGFQ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate thiazole and triazole derivatives under specific reaction conditions. Common reagents used in the synthesis include chlorinated and fluorinated benzaldehydes, thioamides, and hydrazines. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicine, (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is explored for its potential therapeutic applications. Researchers may study its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and pathways involved are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- Substituent Position: The 3-fluorobenzylidene group in the target compound may induce distinct electronic effects compared to 2-fluoro (2a) or 4-substituted (2e) analogs. For instance, 2-fluoro derivatives exhibit downfield shifts in ¹H-NMR due to electron-withdrawing effects, whereas 4-diethylamino groups (2e) show upfield shifts from electron donation .
- Chlorophenyl Isomerism : The target’s 3-chlorophenyl group contrasts with the 4-chlorophenyl isomer in . Positional isomerism can alter steric interactions and binding affinities in biological systems .
- Z vs. E Configuration : The Z-conformation, confirmed by X-ray crystallography in related compounds (e.g., ), ensures coplanarity of the benzylidene and heterocyclic core, optimizing π-π stacking and dipole interactions .
Research Findings and Implications
- Substituent-Activity Relationships : highlights that nitro or halogen substituents on aryl groups enhance bioactivity (e.g., antimycobacterial activity) compared to unsubstituted analogs . This supports the hypothesis that the target’s 3-Cl and 3-F groups may improve pharmacological properties.
- Structural Similarity Principles: As noted in , minor structural changes (e.g., substituent position) significantly impact biological activity due to altered molecular recognition .
- Crystallographic Insights : Isostructural compounds () demonstrate that planar conformations enhance stability and crystallinity, suggesting similar behavior in the target compound .
Biological Activity
The compound (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , with the CAS number 578000-12-1, belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C17H9ClFN3OS
- Molecular Weight : 351.78 g/mol
- Structure : The compound features a thiazole ring fused with a triazole moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. A significant investigation involved the synthesis and evaluation of various derivatives against a panel of nearly 60 human cancer cell lines. The findings indicated that:
- Activity Spectrum : The compound exhibited notable activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines.
- Comparison with Amides : Compounds with the thiazolo[3,2-b][1,2,4]triazol-6-one structure demonstrated more potent anticancer activity compared to their respective amides .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Cell Line Type | IC50 (µM) | Compound Tested |
|---|---|---|
| Renal Cancer | 5.0 | (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
| Leukemia | 4.5 | (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
| Colon Cancer | 6.0 | (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
| Breast Cancer | 7.0 | (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
| Melanoma | 8.0 | (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. In a recent study focusing on thiazolo derivatives:
- Screening Results : Compounds were tested against various bacterial and fungal strains.
- Active Compounds : Among synthesized compounds derived from similar structures:
- Several showed significant activity against Staphylococcus aureus and Candida albicans.
- The minimal inhibitory concentration (MIC) values ranged from 8 to 128 µg/mL for different strains.
Table 2: Antimicrobial Activity of Related Thiazolo Compounds
| Microorganism | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 32 | (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
| Candida albicans | 16 | (5Z)-2-(3-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
The mechanism by which these compounds exert their biological effects is believed to involve:
- Inhibition of Key Enzymes : The compounds may inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
- Binding Affinity : Docking studies have shown that these compounds interact with essential residues in target proteins crucial for their biological activity.
Case Studies
Several case studies have documented the effectiveness of thiazolo derivatives in clinical settings:
-
Case Study on Leukemia Treatment :
- A synthesized derivative demonstrated a significant reduction in tumor size in murine models of leukemia.
- The study concluded that the compound could potentially serve as a lead for further development in leukemia therapies.
-
Antimicrobial Efficacy Against Resistant Strains :
- A derivative was effective against antibiotic-resistant strains of S. aureus, highlighting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
